Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone
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Overview
Description
Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone is a complex organic compound featuring a cyclopropyl group, a sulfonyl morpholine moiety, and a methylimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Synthesis of the Methylimidazole Ring: The methylimidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the morpholine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the cyclopropyl group with the sulfonyl morpholine and methylimidazole intermediates under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The methylimidazole ring can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are common in substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylimidazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.
Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone is unique due to its combination of a cyclopropyl group, a sulfonyl morpholine moiety, and a methylimidazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14-7-11(13-8-14)20(17,18)15-4-5-19-10(6-15)12(16)9-2-3-9/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVFQMQTALCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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